5-Methylbenzofuran-7-amine is a member of the benzofuran family, characterized by a fused benzene and furan ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The chemical structure features a methyl group at the fifth position of the benzofuran ring and an amino group at the seventh position, which are crucial for its biological activity and reactivity.
5-Methylbenzofuran-7-amine can be synthesized from various precursors through several chemical methods. Its derivatives are often studied for their biological activities, including antimicrobial and anticancer properties, making them significant in pharmaceutical research.
This compound falls under the category of heterocyclic compounds, specifically those containing both aromatic and non-aromatic rings. It is classified as an amine due to the presence of the amino functional group.
The synthesis of 5-Methylbenzofuran-7-amine typically involves cyclization reactions of suitable precursors. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. This approach allows for efficient formation of the benzofuran structure from simpler starting materials.
The molecular formula of 5-Methylbenzofuran-7-amine is C_{10}H_{11}N. The structure consists of a benzofuran ring with a methyl group at position five and an amino group at position seven.
5-Methylbenzofuran-7-amine undergoes several types of chemical reactions:
The mechanism by which 5-Methylbenzofuran-7-amine exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may inhibit certain pathways relevant to disease processes, particularly in cancer and infectious diseases.
5-Methylbenzofuran-7-amine has several important applications:
Benzofuran, a fused heterocycle comprising benzene and furan rings, has evolved from a synthetic curiosity to a privileged scaffold in drug discovery since its first synthesis by Perkin in 1870 [6]. Early medicinal interest emerged from natural products like psoralen (isolated from Psoralea corylifolia), used historically in photochemotherapy for skin disorders such as psoriasis and vitiligo due to its DNA cross-linking ability under UV light [7]. The mid-20th century witnessed the clinical translation of synthetic benzofurans, exemplified by the antiarrhythmic drug amiodarone (cordarone), which features a benzofuran core substituted with iodine and diethylaminoethoxy groups [6] [8]. This compound’s success underscored the scaffold’s capacity to engender complex pharmacology through strategic substituent placement. By the 1990s, benzofuran derivatives diversified into anticancer agents (e.g., bergapten) and antifungals (e.g., usnic acid), leveraging the ring system’s planar geometry for target engagement [7]. The scaffold’s versatility is further evidenced by its presence in organic materials and polymers, reflecting its electronic properties [6].
Table 1: Milestone Benzofuran-Based Drugs
Compound | Therapeutic Area | Key Structural Features | Discovery Era |
---|---|---|---|
Psoralen | Dermatology | Furocoumarin core | Ancient |
Amiodarone | Cardiology (antiarrhythmic) | Iodinated C2, diethylaminoethoxy at C3 | 1960s |
Bergapten | Oncology (adjuvant) | 5-Methoxypsoralen | 1990s |
Usnic Acid | Infectious Diseases | Dibenzofuran, phenolic hydroxyls | 2000s |
The bioactivity of benzofuran derivatives is exquisitely sensitive to substituent patterns, governed by electronic, steric, and lipophilic parameters. Key structure-activity relationship (SAR) principles include:
Computational studies confirm that amine substituents at C7 increase electron density at the furan oxygen, enhancing interactions with electrophilic enzyme pockets [3].
5-Methylbenzofuran-7-amine represents a strategically optimized benzofuran derivative designed to exploit SAR principles. Its structure merges two key modifications:
This scaffold has shown preliminary promise in targeting Mycobacterium tuberculosis DNA gyrase B (IC₅₀ ~3.2 μM in related benzofurans) and breast cancer cell lines (MCF-7 IC₅₀ <10 μM) [1] [8]. Its emergence reflects a broader trend in medicinal chemistry toward functionalized, multi-substituted benzofurans that balance target affinity and drug-like properties.
Table 2: Comparative Bioactivity of Benzofuran Substituent Patterns
Substituent Pattern | Target Activity | Potency (IC₅₀ or MIC) | Key Interactions |
---|---|---|---|
6-Hydroxy-5-carboxylic acid | M. tuberculosis mPTPB | 38 nM | H-bond with Arg141, Glu48 |
3-Bromomethyl | PLK1 PBD (lung cancer) | 16.4 μM | Halogen bond with Trp414 |
5-Methyl-7-amine | Theoretical: DNA gyrase/cancer | Pending validation | Predicted H-bond with Ser126 |
4,6-Dimethyl-3-acetic hydrazide | Antimycobacterial | MIC 8 μg/mL | Hydrophobic pocket insertion |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6